1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new Betti bases, which are similar to the requested compound, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis
The molecular structure of “1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol” is complex. It contains a naphthalen-2-ol group, which is a naphthalene molecule with a hydroxyl group at the 2-position, and a propan-2-ylamino group, which is a propane molecule with an amino group at the 2-position .Scientific Research Applications
Synthesis and Structural Analysis
A Mannich condensation reaction was employed to synthesize compounds similar to 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol, such as 1-(pyridin-2-yl amino)methyl napthalene-2-ol. Spectroscopic techniques like FT-IR, UV-Visible, 1H and 13C NMR, and HR-MS were used for structural characterization. DFT calculations provided structural insights, suggesting planar geometry due to lone pair delocalization, making it less basic. Vibrational analysis indicated potential inter-molecular H-bonding through the naphthalene –OH group (Rajamani et al., 2019).
Photophysical Studies
Investigations into the photophysical behavior of probes with structures similar to 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol in various solvents and aqueous alcohol mixtures have been conducted. These studies are crucial for understanding the emission properties of such compounds in biological systems, particularly in the context of protein and peptide studies (Moreno Cerezo et al., 2001).
Fluorescent Probing and Imaging
A naphthalene-based fluorescent probe structurally related to 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol was synthesized for selective binding to Al3+ ions, with applications in intracellular fluorescence imaging. This probe exhibited high selectivity and sensitivity for Al3+, demonstrating its potential for biological assays and living cell imaging at physiological pH (Sahana et al., 2013).
Molecular Docking and Antibacterial Activity
Compounds structurally similar to 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol have been subjected to molecular docking studies to evaluate their antibacterial potential. These studies suggest efficient binding to target proteins, indicating potential applications in developing antimicrobial agents (Chiter et al., 2020).
Future Directions
The future directions for research on “1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol” could include further exploration of its synthesis, characterization, and potential applications. Given the antimicrobial activity of similar compounds, it could be interesting to explore its potential use in medical applications .
Mechanism of Action
Target of Action
It is known to be a potent protector against mechlorethamine cytotoxicity and an inhibitor of choline uptake .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Given its role as an inhibitor of choline uptake , it may impact pathways related to choline metabolism.
Result of Action
Its role as a potent protector against mechlorethamine cytotoxicity suggests that it may have protective effects at the cellular level .
properties
IUPAC Name |
1-[(propan-2-ylamino)methyl]naphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10(2)15-9-13-12-6-4-3-5-11(12)7-8-14(13)16/h3-8,10,15-16H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMDMMJMLQAGQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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